![molecular formula C12H13NS B14496915 1-[(Methylsulfanyl)methyl]naphthalen-2-amine CAS No. 63017-82-3](/img/structure/B14496915.png)
1-[(Methylsulfanyl)methyl]naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Methylsulfanyl)methyl]naphthalen-2-amine is an organic compound with the molecular formula C12H13NS It is a derivative of naphthalene, characterized by the presence of a methylsulfanyl group attached to the naphthalene ring
Preparation Methods
The synthesis of 1-[(Methylsulfanyl)methyl]naphthalen-2-amine typically involves the reaction of naphthalene derivatives with methylsulfanyl reagents. One common method includes the reaction of 2-naphthylamine with methylthiomethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-[(Methylsulfanyl)methyl]naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while reduction with lithium aluminum hydride produces the amine derivative .
Scientific Research Applications
1-[(Methylsulfanyl)methyl]naphthalen-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Methylsulfanyl)methyl]naphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
1-[(Methylsulfanyl)methyl]naphthalen-2-amine can be compared with other naphthalene derivatives, such as:
Properties
CAS No. |
63017-82-3 |
|---|---|
Molecular Formula |
C12H13NS |
Molecular Weight |
203.31 g/mol |
IUPAC Name |
1-(methylsulfanylmethyl)naphthalen-2-amine |
InChI |
InChI=1S/C12H13NS/c1-14-8-11-10-5-3-2-4-9(10)6-7-12(11)13/h2-7H,8,13H2,1H3 |
InChI Key |
UVWOYHWPMDGELQ-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=C(C=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one](/img/structure/B14496833.png)
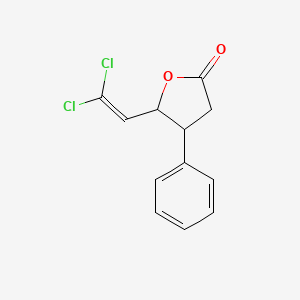
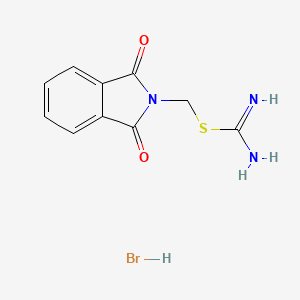

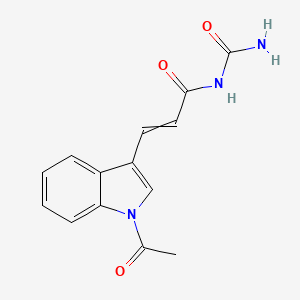
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
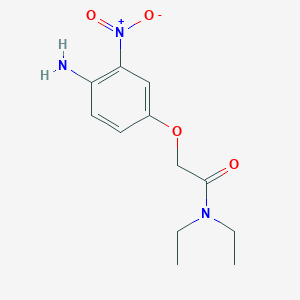
![4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene](/img/structure/B14496875.png)
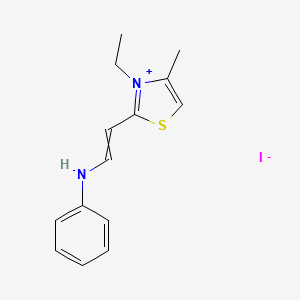
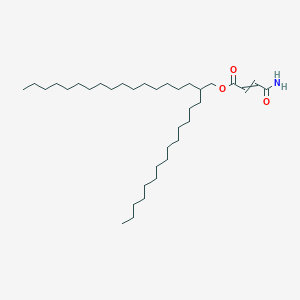

![2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)](/img/structure/B14496896.png)
![2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14496912.png)
![(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid](/img/structure/B14496918.png)
